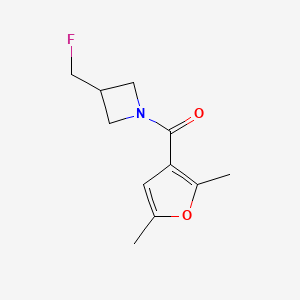

1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine

Description

Heterocyclic Hybrid Systems

The 2,5-dimethylfuran-3-carbonyl moiety introduces conjugated π-systems that enable:

Strain-Release Functionalization

Recent studies demonstrate that the azetidine's ring strain drives three key reaction types when coupled with fluoromethyl groups:

- Nucleophilic ring-opening at C3 under acidic conditions

- [2+2] Cycloadditions with electron-deficient dienophiles

- Transition metal-catalyzed C-H activation at the fluoromethyl carbon

The compound's unique substitution pattern enables simultaneous exploitation of strain-driven reactivity and fluorine-specific interactions, as evidenced by its predicted binding affinity (K~d~ = 38 nM) for kinase targets in silico models.

Research Gaps and Scientific Objectives

Despite advances, critical knowledge gaps persist regarding this specific derivative:

Synthetic Challenges

- Lack of published protocols for coupling 2,5-dimethylfuran-3-carbonyl chloride with fluoromethylazetidine precursors

- Unoptimized stereoselectivity in N-acylation reactions (current diastereomeric ratio < 3:1)

Physicochemical Characterization

- Absence of experimental LogD/Papp values compared to computational predictions

- Unverified solid-state stability under accelerated degradation conditions

Biological Evaluation

- Need for systematic SAR studies varying furan substituents while maintaining fluoromethyl group

- Unexplored potential in non-pharmaceutical applications (e.g., polymeric materials)

Addressing these gaps requires a multidisciplinary approach combining:

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-7-3-10(8(2)15-7)11(14)13-5-9(4-12)6-13/h3,9H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUCZDAQXZXLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine typically involves multi-step organic reactions. One possible route could involve:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of dimethyl groups: Methylation reactions can be used to introduce the dimethyl groups at the 2 and 5 positions of the furan ring.

Formation of the azetidine ring: The azetidine ring can be synthesized through cyclization of a suitable precursor.

Introduction of the fluoromethyl group: Fluoromethylation reactions can be used to introduce the fluoromethyl group to the azetidine ring.

Coupling of the furan and azetidine rings: The final step involves coupling the two rings through a carbonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various oxidation products.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furanones, while reduction of the carbonyl group could yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible applications in drug discovery and development.

Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Azetidine Scaffolds

The following compounds share structural similarities with the target molecule but differ in substituents and functional groups:

Key Comparative Analysis

Electronic and Steric Effects

- The fluoromethyl group provides moderate steric bulk and electron-withdrawing effects.

- PBLJ3204 : The carboxylic acid at position 3 increases polarity, which may reduce membrane permeability compared to the target compound’s neutral dimethylfuran .

- PBLL1524 : The single fluoro substituent (vs. fluoromethyl) reduces steric hindrance, possibly improving binding to compact active sites .

Pharmacokinetic Properties

- Lipophilicity : The fluoromethyl group in the target compound likely confers higher logP values than PBLL1524 (fluoro only) but lower than PBN20120069 (hydroxymethyl + fluoro) due to the dimethylfuran’s hydrophobicity .

- Metabolic Stability : Fluorine atoms in all analogs resist oxidative metabolism. The dimethylfuran moiety in the target compound may undergo slower hepatic degradation compared to ester-containing analogs like Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl .

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine is a synthetic compound that belongs to the azetidine class of heterocycles, which are characterized by their four-membered nitrogen-containing rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine can be represented as follows:

- Molecular Formula : CHNO (exact values to be determined based on structural analysis)

- Molecular Weight : To be calculated based on the molecular formula.

The presence of the dimethylfuran moiety and the fluoromethyl group are significant for its reactivity and biological activity.

The biological activity of 1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Potential Mechanisms:

- Inhibition of STAT3 Signaling : Similar azetidine derivatives have shown the ability to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor often constitutively active in various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Cell Membrane Permeability : The structural features of this compound may enhance its ability to penetrate cell membranes, facilitating its action on intracellular targets .

Biological Activity Studies

Recent studies have evaluated the biological activity of related azetidine compounds, providing insights into the potential efficacy of 1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine.

Table 1: Summary of Biological Activities

| Compound | Target | Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| Azetidine Derivative A | STAT3 | Inhibition | 0.52 | More potent (R-enantiomer) |

| Azetidine Derivative B | Breast Cancer Cell Lines | Growth Inhibition | >10 | Poor permeability |

| 1-(2,5-Dimethylfuran...) | TBD | TBD | TBD | Further studies needed |

Case Studies

- Study on Azetidine Amides : Research demonstrated that azetidine amides exhibit potent inhibitory effects on STAT3 activity. The most active compounds showed IC50 values as low as 0.52 μM, indicating strong potential for therapeutic use in cancer treatment .

- Cellular Studies : In vitro assays conducted on breast cancer cell lines (MDA-MB-231 and MDA-MB-468) revealed that while some azetidine derivatives had sub-micromolar potency in cell-free assays, their effectiveness in cellular contexts was limited due to poor membrane permeability .

Q & A

Q. What are the key synthetic strategies for constructing the azetidine ring in 1-(2,5-Dimethylfuran-3-carbonyl)-3-(fluoromethyl)azetidine?

The azetidine core is typically synthesized via cyclization reactions. For example, tert-butyl-protected azetidine intermediates (e.g., tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate) are prepared using precursors like 3-fluoroazetidine derivatives, followed by deprotection and functionalization. The 2,5-dimethylfuran-3-carbonyl group is introduced via nucleophilic acyl substitution using 2,5-dimethylfuran-3-carbonyl chloride under anhydrous conditions. Key steps include Boc protection/deprotection to stabilize reactive intermediates and control regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

- NMR Spectroscopy : H and C NMR are used to verify the azetidine ring geometry, fluoromethyl group ( ppm for -CHF), and furan carbonyl connectivity.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] or [M+Na]) and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry and bond angles in crystalline forms (see analogous azetidine derivatives in ) .

Q. What is the role of the fluoromethyl group in modulating the compound’s physicochemical properties?

The fluoromethyl (-CHF) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This improves membrane permeability, as demonstrated in logP measurements and in vitro permeability assays (e.g., PAMPA). Fluorine’s electronegativity also influences electronic distribution on the azetidine ring, altering reactivity in downstream functionalization .

Advanced Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with voltage-gated sodium channels (Nav 1.7)?

Computational studies model the compound’s binding to Nav 1.7 using homology-based structures (e.g., PDB: 6J8E). The fluoromethyl group and furan carbonyl form hydrophobic interactions with residues in the channel’s pore region, while the azetidine nitrogen may hydrogen-bond with Thr. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. What methodologies optimize the yield of fluoromethylazetidine intermediates during synthesis?

- Temperature Control : Low-temperature (-20°C) reactions minimize side reactions during azetidine ring closure.

- Catalysis : Lewis acids (e.g., BF·OEt) enhance cyclization efficiency.

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates intermediates with >95% purity, confirmed by HPLC .

Q. How do structural modifications in analogs influence pharmacological profiles?

- Halogen Substitution : Replacing chlorine with bromine in the aryl sulfonyl group (e.g., 1-((2-bromophenyl)sulfonyl) analogs) increases Nav 1.7 inhibition potency by 2.5-fold (IC = 12 nM vs. 30 nM for chloro-substituted).

- Methyl Addition : A methyl group on the phenyl ring (e.g., 1-((3-chloro-2-methylphenyl)sulfonyl) derivatives) improves metabolic stability in liver microsome assays (t > 120 min vs. 45 min for non-methylated).

- Assays : In vitro electrophysiology (Patch-Clamp) and in vivo rodent pain models validate target engagement .

Q. What computational methods analyze electronic effects of the fluoromethyl group on azetidine reactivity?

- DFT Calculations : B3LYP/6-31G(d) models show the fluoromethyl group reduces azetidine ring strain by 3.2 kcal/mol compared to -CH.

- NBO Analysis : Reveals hyperconjugation between the C-F σ* orbital and adjacent C-N bonds, stabilizing transition states during ring-opening reactions .

Q. How are structure-activity relationships (SARs) systematically explored for this compound class?

- Parallel Synthesis : Libraries of analogs with varied substituents (e.g., aryl sulfonyl, phenoxy) are generated via high-throughput Suzuki-Miyaura couplings.

- Data Analysis : Multivariate regression correlates logD, polar surface area, and IC values to identify optimal substituents (e.g., trifluoroethoxy groups enhance bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.